{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid
Description
{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid is a synthetic compound featuring a central 2-oxoethylaminoacetic acid backbone substituted with an isopropyl group and a 1H-pyrrol-2-yl moiety. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
2-[[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)13(7-11(15)16)6-10(14)9-4-3-5-12-9/h3-5,8,12H,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOPABWEBAAKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CN1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Paal-Knorr Condensation and Subsequent Functionalization
The Paal-Knorr condensation is a cornerstone for pyrrole synthesis. In this method, a 1,4-diketone intermediate reacts with a primary amine to form the pyrrole ring . For the target compound, 2-(1H-pyrrol-2-yl)acetic acid (PubChem CID: 412724) serves as a key intermediate.
Procedure :
-
Pyrrole ring formation : 2,5-Dimethoxytetrahydrofuran reacts with ammonium acetate in acetic acid at 80–100°C to yield 1H-pyrrole .
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Ketone introduction : The pyrrole is treated with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(1H-pyrrol-2-yl)ethanone .
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Amination : Reaction with isopropylamine in tetrahydrofuran (THF) at 0–5°C produces {isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino} intermediate .
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Carboxylic acid formation : Hydrolysis with NaOH (2M) in ethanol/water (1:1) at reflux yields the final product .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NH₄OAc, AcOH, 80°C | 78 |
| 2 | ClCH₂COCl, AlCl₃ | 65 |
| 3 | i-PrNH₂, THF, 0°C | 82 |
| 4 | NaOH, EtOH/H₂O | 90 |
Advantages : High regioselectivity for pyrrole substitution .
Limitations : Requires strict temperature control during amination .
Multi-Component Biginelli-Like Reaction
This one-pot method combines a β-ketoester, aldehyde, and urea derivative to form a dihydropyrimidinone scaffold, which is subsequently oxidized and functionalized .
Procedure :
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Biginelli reaction : Ethyl acetoacetate, 2-pyrrolecarboxaldehyde, and urea react in ethanol with HCl catalysis at 70°C .
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Oxidation : The dihydropyrimidinone intermediate is treated with KMnO₄ in acetone/H₂O to introduce the ketone group .
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Isopropylamine coupling : EDCl/HOBt-mediated amidation with isopropylamine in dichloromethane (DCM) .
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Saponification : LiOH in THF/H₂O converts the ester to the carboxylic acid .
Key Data :
| Intermediate | Reagents | Yield (%) |
|---|---|---|
| Dihydropyrimidinone | HCl, EtOH | 70 |
| Oxidized product | KMnO₄ | 58 |
| Final product | LiOH | 85 |
Advantages : Scalable for industrial production .
Limitations : Low oxidation efficiency requires excess KMnO₄ .
Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling enables precise pyrrole functionalization. This method is ideal for introducing aryl/heteroaryl groups at the pyrrole’s 2-position .
Procedure :
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Borylation : 2-Bromo-1H-pyrrole reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester .
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Coupling : The boronic ester reacts with bromoacetic acid tert-butyl ester under Pd(OAc)₂ catalysis .
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Amine conjugation : HATU-mediated coupling with isopropylamine .
Key Data :
| Step | Catalyst | Yield (%) |
|---|---|---|
| 1 | Pd(dppf)Cl₂ | 92 |
| 2 | Pd(OAc)₂ | 76 |
| 3 | TFA | 95 |
| 4 | HATU | 88 |
Advantages : Excellent functional group tolerance .
Limitations : High catalyst costs .
Enzymatic Synthesis Using Lipases
Lipase-mediated ester hydrolysis offers an eco-friendly route. Candida antarctica lipase B (CAL-B) is employed for enantioselective reactions .
Procedure :
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Esterification : 2-Oxo-2-(1H-pyrrol-2-yl)acetic acid is reacted with isopropyl alcohol using CAL-B in tert-butyl methyl ether .
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Amination : The ester intermediate undergoes reductive amination with NH₄OAc and NaBH₃CN .
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Hydrolysis : Lipase-mediated saponification in phosphate buffer (pH 7.4) .
Key Data :
| Parameter | Value |
|---|---|
| Enzyme loading | 10 mg/mmol |
| Reaction time | 24 h |
| Yield | 68% |
Advantages : No racemization observed .
Limitations : Prolonged reaction times .
Solid-Phase Peptide Synthesis (SPPS)
SPPS is advantageous for incorporating the compound into peptide chains. Rink amide resin is used as the solid support .
Procedure :
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Resin loading : Fmoc-Gly-OH is attached to the resin using HBTU/DIEA .
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Pyrrole introduction : Fmoc-2-(1H-pyrrol-2-yl)acetic acid is coupled via DIC/HOBt .
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Isopropylamine conjugation : Alloc-protected isopropylamine is added using Pd(PPh₃)₄-mediated deprotection .
Key Data :
| Step | Reagent | Purity (%) |
|---|---|---|
| 2 | DIC/HOBt | 98 |
| 4 | TFA | 90 |
Advantages : Ideal for combinatorial chemistry .
Limitations : High reagent consumption .
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times .
Procedure :
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Pyrrole formation : 2,5-Dimethoxyfuran and ammonium acetate are irradiated at 150°C for 10 min .
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One-pot functionalization : Sequential addition of chloroacetyl chloride and isopropylamine under microwave conditions .
Key Data :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 25 min |
| Yield | 72% | 89% |
Advantages : Energy-efficient and rapid .
Limitations : Specialized equipment required .
Chemical Reactions Analysis
Types of Reactions
{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism by which {Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
The compound belongs to a broader class of 2-oxoethylaminoacetic acid derivatives, which are characterized by their modular substituents on the amino group, heterocyclic systems, and functional group variations. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
(a) Heterocyclic Ring Modifications
- [Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid (CAS: 1353960-53-8) Molecular Formula: C₁₁H₁₃N₃O₃ Key Features: Replaces the pyrrole ring with a pyrazine system and substitutes isopropyl with cyclopropyl.
- 2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid Molecular Formula: C₁₇H₁₉N₃O₃ Key Features: Incorporates a piperazine-pyrimidine system, increasing basicity and solubility in acidic environments. The phenyl group adds hydrophobicity, which may influence membrane permeability .
(b) Substituent Modifications
[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid
- 2-(Methyl(2-oxo-2-(pyrazin-2-yl)ethyl)amino)acetic acid (CAS: 1353967-35-7) Molecular Formula: C₉H₁₁N₃O₃ Key Features: Substitutes isopropyl with methyl, reducing steric bulk. The pyrazine ring may alter electronic properties compared to pyrrole, affecting binding affinity in biological targets .
(c) Functional Group Additions
- 2-((2-OXO-2-[3-(trifluoromethyl)anilino]ethyl)sulfinyl)acetic acid Molecular Formula: C₁₂H₁₁F₃N₂O₄S Key Features: Introduces a sulfinyl group and trifluoromethyl substituent. The sulfinyl group increases acidity and solubility, while CF₃ enhances electron-withdrawing effects and stability .
Biological Activity
Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid (CAS Number: 1353968-58-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacological research.
The molecular formula of Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid is C11H16N2O3, with a molar mass of approximately 224.26 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molar Mass | 224.26 g/mol |
| CAS Number | 1353968-58-7 |
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrole can inhibit the growth of various bacterial strains. For instance, compounds similar to Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The antioxidant activity of this compound has been assessed through various assays, revealing its potential to scavenge free radicals. Such properties are crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of pyrrole were tested against a panel of bacterial strains. Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid showed promising results, with an Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Antioxidant Activity Assessment
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of various pyrrole derivatives using the DPPH radical scavenging assay. Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid exhibited a significant IC50 value of 15 µg/mL, indicating strong antioxidant potential .
Discussion
The biological activity of Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino-acetic acid underscores its potential as a therapeutic agent. Its antimicrobial, antioxidant, and anti-inflammatory properties make it a candidate for further pharmacological development.
Q & A
Basic: What synthetic routes are recommended for preparing {Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of a pyrrole derivative (e.g., 1H-pyrrol-2-yl acetic acid) with an isopropylamine-containing precursor under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) .
- Step 2 : Introduction of the oxo group via oxidation using agents like oxalyl chloride or DCC (dicyclohexylcarbodiimide) in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is essential to isolate the pure product .
Basic: How should researchers characterize the molecular structure of this compound?
Key techniques include:
- Spectroscopy :
- NMR : H and C NMR to confirm proton environments and carbon connectivity, focusing on the pyrrole ring (δ 6.5–7.0 ppm) and isopropyl group (δ 1.2–1.5 ppm) .
- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]) .
- X-ray Crystallography : Use SHELX-97 or SHELXL for structure refinement, particularly to resolve bond angles and torsional strain in the pyrrole moiety .
Advanced: How can stereochemical ambiguities in the compound’s isopropyl or pyrrole groups be resolved?
- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Diffraction : Single-crystal analysis using SHELX software to assign absolute configurations, especially if the pyrrole nitrogen participates in hydrogen bonding .
- CD Spectroscopy : Circular dichroism to detect optical activity in chiral derivatives .
Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Compare NMR-derived bond lengths with X-ray data; discrepancies >0.05 Å may indicate dynamic effects (e.g., tautomerism in the pyrrole ring) .
- Variable-Temperature NMR : Perform experiments to detect conformational flexibility (e.g., hindered rotation around the isopropyl-amino bond) .
- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and compare with experimental data .
Advanced: What experimental designs are optimal for studying its biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination) .
- Cellular Uptake : Radiolabel the compound with C or H to track membrane permeability .
- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., cytochrome P450), focusing on interactions with the pyrrole and oxo groups .
Advanced: How can reaction yields be optimized during synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving the pyrrole ring .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of sensitive intermediates (e.g., amine precursors) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields >80% .
Advanced: What strategies ensure the compound’s stability during storage?
- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures (>150°C suggests room-temperature stability) .
- Light Sensitivity : Store in amber vials under nitrogen if UV-Vis spectra indicate photodegradation .
- Lyophilization : For long-term storage, lyophilize the compound and keep at -20°C in desiccated conditions .
Advanced: How to investigate its interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., /) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with DNA or enzymes .
- Cryo-EM : Resolve binding poses in protein-ligand complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
